molecular formula C6H4Cl2N2O3 B2596060 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid CAS No. 1936241-21-2

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid

Cat. No.: B2596060
CAS No.: 1936241-21-2
M. Wt: 223.01
InChI Key: RMXQJMZYYBRLHW-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid (CAS 1936241-21-2) is a versatile pyrimidine-based building block with a molecular formula of C6H4Cl2N2O3 and a molecular weight of 223.01 g/mol . Its structure features two chlorine atoms and a methoxy group on the pyrimidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Pyrimidine derivatives are of significant importance in pharmaceutical and biological fields, often serving as key scaffolds in the development of active compounds . This compound is particularly useful for constructing more complex molecules through nucleophilic aromatic substitution reactions, where the chlorine atoms can be displaced by various nucleophiles such as amines and alcohols. It is also a precursor to other functionalized pyrimidines; for instance, its carboxylic acid group can be reduced to an aldehyde, yielding 2,6-dichloro-5-methoxypyrimidine-4-carboxaldehyde (CAS 1446253-05-9) for further derivatization . Researchers value this chemical for exploring new structures in drug discovery programs. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O3/c1-13-3-2(5(11)12)9-6(8)10-4(3)7/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXQJMZYYBRLHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(N=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid typically involves the chlorination of 5-methoxypyrimidine-4-carboxylic acid. The reaction is carried out using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Hydroxylated pyrimidine derivatives.

    Reduction: Methylated pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for the creation of various functionalized compounds that can be used in further chemical reactions.

Table 1: Applications in Chemical Synthesis

ApplicationDescription
Building BlockUsed to synthesize complex pyrimidine derivatives
PrecursorServes as a precursor for agrochemical synthesis
Heterocyclic CompoundsFacilitates the preparation of various heterocyclic compounds

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. These biological activities are attributed to its ability to interact with specific molecular targets within biological systems.

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against various pathogens. It may inhibit bacterial growth and could serve as a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has shown significant cytotoxic effects on several cancer cell lines, including HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cells. The following case studies illustrate its potential in cancer therapy:

Case Study 1: Anticancer Activity

In a study assessing the cytotoxicity of this compound against HepG2 cells, the compound exhibited an IC50 value of 3 µM, indicating potent activity against liver cancer cells.

Case Study 2: Antimicrobial Efficacy

Comparative analysis revealed that derivatives of this compound modified at the carboxylic acid position showed enhanced potency against resistant bacterial strains, suggesting avenues for further research in antibiotic development.

Pharmaceutical Development

The compound is being explored for its role in developing new pharmaceuticals targeting various diseases. Its mechanism of action involves inhibiting enzymes or receptors critical for disease progression.

Agrochemical Applications

In the agrochemical industry, derivatives of this compound are investigated for their potential use as herbicides or fungicides. The compound's structural features make it suitable for modifying into effective agrochemical agents.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may act as an inhibitor of DNA synthesis by targeting enzymes such as thymidylate synthase or dihydrofolate reductase. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Position and Type

  • 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8): Features a methyl group at position 6 instead of chlorine and lacks the methoxy group at position 5.
  • The absence of the carboxylic acid reduces solubility in aqueous media .
  • 2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid (CAS 132195-42-7): A pyridine derivative with fluorine at position 5 and methyl at position 4. Fluorine’s electronegativity enhances stability and metabolic resistance compared to methoxy, while the pyridine ring alters aromatic electron distribution .

Crystal Packing and Interactions

  • The target compound’s structural analog, 4,6-dichloro-5-methoxypyrimidine , exhibits a planar pyrimidine ring (r.m.s. deviation = 0.013 Å) with short Cl···N interactions (3.094–3.100 Å) forming a 3D framework . Similar halogen bonding in related compounds may influence melting points and crystallinity.

Physicochemical Properties

Compound Name Substituents (Position) CAS Number Molecular Weight (g/mol) Key Properties/Findings
This compound Cl (2,6), OMe (5), COOH (4) Not provided ~239.99 Carboxylic acid enhances solubility; Cl and OMe contribute to polar interactions.
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (2), Me (6), COOH (4) 89581-58-8 172.57 Methyl group increases lipophilicity; lower solubility than methoxy analog .
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OMe (5) Not provided 179.01 Planar structure with Cl···N interactions; lacks carboxylic acid, reducing aqueous solubility .
5-Chloro-2,6-dioxo-4-pyrimidinecarboxylic acid Cl (5), dioxo (2,6), COOH (4) 36313-98-1 ~206.56 Dioxo groups increase acidity (pKa ~2–3); potential for salt formation .
2,6-Dichloro-5-fluoro-4-methylpyridine-3-carboxylic acid Cl (2,6), F (5), Me (4), COOH (3) 132195-42-7 236.02 Fluorine enhances stability; pyridine ring reduces basicity compared to pyrimidine .

Biological Activity

2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 6, a methoxy group at position 5, and a carboxylic acid group at position 4. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. The following sections summarize the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound can be achieved through various organic reactions, often involving chlorination and subsequent functionalization steps. The compound serves as a versatile building block for the development of more complex pyrimidine derivatives used in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit key enzymes involved in DNA synthesis, such as thymidylate synthase and dihydrofolate reductase. These interactions can disrupt cellular processes leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including multidrug-resistant strains. The compound's efficacy is often evaluated using minimum inhibitory concentration (MIC) assays.

Pathogen MIC (µg/mL) Reference
Methicillin-resistant Staphylococcus aureus16
Escherichia coli32
Klebsiella pneumoniae64

The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. Using the A549 human lung adenocarcinoma cell line, researchers have observed varying levels of cytotoxicity depending on structural modifications.

Compound Modification Viability (%) Reference
Parent Compound78–86
4-Chlorophenyl Substitution64
4-Dimethylamino Phenyl Substitution54

These results indicate that structural modifications can enhance the compound's anticancer efficacy while maintaining selective toxicity towards cancer cells.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound. The results highlighted its effectiveness against resistant strains of Staphylococcus aureus, indicating its potential for treating infections caused by multidrug-resistant bacteria .
  • Cytotoxicity Assessment : In a comparative study with standard chemotherapeutics like cisplatin, the compound demonstrated promising anticancer activity with reduced viability in A549 cells. The structure-dependent nature of its activity suggests avenues for further optimization in drug design .

Q & A

Q. What are the recommended synthetic routes for 2,6-dichloro-5-methoxypyrimidine-4-carboxylic acid?

Methodological Answer: Synthesis typically involves sequential functionalization of a pyrimidine core. For example:

  • Step 1: Methoxylation at the 5-position via nucleophilic substitution using sodium methoxide on a 5-halo precursor.
  • Step 2: Chlorination of the 2- and 6-positions using POCl₃ under reflux, often catalyzed by DMF or pyridine to enhance reactivity .
  • Step 3: Carboxylic acid group introduction via hydrolysis of a methyl ester intermediate (e.g., using LiOH in THF/water).
    Key considerations: Protect the carboxylic acid during chlorination to avoid side reactions.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage: Seal in moisture-proof containers at room temperature (20–25°C) to prevent hydrolysis of the chloro and methoxy groups. Avoid prolonged exposure to light .
  • Safety: Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation (H315-H319) and respiratory hazards (H335) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 8.0–8.5 ppm).
    • ¹³C NMR: Confirm carboxylic acid (δ 165–170 ppm) and quaternary carbons.
  • IR Spectroscopy: Detect carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O (1700 cm⁻¹).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and isotopic chlorine patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of the dichloro substituents?

Methodological Answer:

  • Controlled Reactivity Studies:
    • Vary reaction conditions (e.g., temperature, solvent polarity) to assess nucleophilic substitution preferences. For example, the 2-chloro group may be more reactive due to steric/electronic factors.
    • Use DFT calculations to model charge distribution and predict site selectivity .
  • Analytical Validation: Employ 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to confirm substitution patterns in disputed cases .

Q. What experimental approaches can elucidate the acid’s stability under varying physiological conditions?

Methodological Answer:

  • pH Stability Assay:
    • Prepare buffer solutions (pH 1–10) and incubate the compound at 37°C.
    • Monitor degradation via HPLC (C18 column, UV detection at 254 nm) over 24–72 hours.
    • Key metrics: Half-life (t₁/₂) and degradation products (e.g., hydrolysis to 5-methoxypyrimidine derivatives) .

Q. How to design a regioselective substitution reaction targeting specific chloro groups?

Methodological Answer:

  • Directing Groups: Introduce a temporary substituent (e.g., nitro or amino group) to steer reactivity. For example, a 4-nitro group can deactivate the 6-position via electron withdrawal.
  • Catalytic Strategies: Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling at the 2-position while leaving the 6-chloro intact .
  • Stepwise Functionalization: Perform sequential substitutions under mild conditions (e.g., Suzuki-Miyaura coupling at 2-Cl, followed by SNAr at 6-Cl) .

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